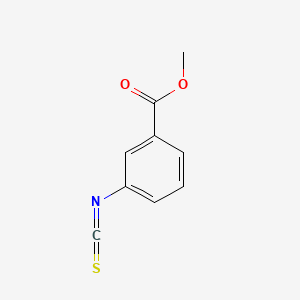

3-Methoxycarbonylphenyl isothiocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-isothiocyanatobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c1-12-9(11)7-3-2-4-8(5-7)10-6-13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQXFZEJJHPUMMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70185176 | |

| Record name | 3-Methoxycarbonylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3125-66-4 | |

| Record name | Benzoic acid, 3-isothiocyanato-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3125-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxycarbonylphenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003125664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxycarbonylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3125-66-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Methoxycarbonylphenyl Isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core properties of 3-Methoxycarbonylphenyl isothiocyanate. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on its chemical and physical characteristics, synthesis, and reactivity. All quantitative data is presented in structured tables for ease of comparison, and a detailed experimental protocol for a general synthesis method is provided.

Core Properties and Data

This compound, also known as methyl 3-isothiocyanatobenzoate, is an aromatic organic compound containing both a methoxycarbonyl group and an isothiocyanate functional group. These groups significantly influence its reactivity and potential applications.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| CAS Number | 3125-66-4 | |

| Molecular Formula | C₉H₇NO₂S | |

| Molecular Weight | 193.22 g/mol | |

| Density | 1.23 g/cm³ | |

| Boiling Point | 105 °C | |

| Flash Point | 105-106°C/0.45m | |

| Refractive Index | 1.6240 | |

| Water Solubility | Hydrolyzes in water |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods common for the preparation of isothiocyanates. A general and widely applicable method involves the reaction of the corresponding primary amine, methyl 3-aminobenzoate, with a thiocarbonylating agent. One such common and effective approach is the reaction with carbon disulfide in the presence of a base to form a dithiocarbamate salt intermediate, which is then decomposed to the isothiocyanate.

General Synthesis of Isothiocyanates from Primary Amines

This protocol describes a general procedure for the synthesis of isothiocyanates from primary amines, which can be adapted for the synthesis of this compound from methyl 3-aminobenzoate.

Materials:

-

Primary amine (e.g., methyl 3-aminobenzoate)

-

Carbon disulfide (CS₂)

-

Triethylamine (Et₃N) or another suitable base

-

Desulfurating agent (e.g., ethyl chloroformate, tosyl chloride)

-

Organic solvent (e.g., dichloromethane, chloroform)

-

Aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, condenser, dropping funnel, magnetic stirrer, etc.)

Procedure:

-

Formation of the Dithiocarbamate Salt:

-

Dissolve the primary amine (1 equivalent) and triethylamine (2 equivalents) in an appropriate organic solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the mixture in an ice bath.

-

Slowly add carbon disulfide (1.1 to 1.5 equivalents) to the stirred solution.

-

Allow the reaction to stir at room temperature for a specified time (typically 1-3 hours) to ensure the complete formation of the triethylammonium dithiocarbamate salt.

-

-

Decomposition to Isothiocyanate:

-

Cool the reaction mixture again in an ice bath.

-

Slowly add a solution of the desulfurating agent (e.g., ethyl chloroformate, 1 equivalent) in the same organic solvent.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional period (typically 1-2 hours).

-

-

Work-up and Purification:

-

Wash the reaction mixture with water and then with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude isothiocyanate.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

-

The following diagram illustrates the general workflow for this synthesis.

Caption: General workflow for the synthesis of this compound.

Reactivity and Potential Applications

The isothiocyanate group (-N=C=S) is a highly reactive electrophilic functional group. The presence of the electron-withdrawing methoxycarbonyl group on the phenyl ring further enhances the electrophilicity of the central carbon atom of the isothiocyanate moiety. This makes this compound particularly susceptible to nucleophilic attack.

Common reactions involving the isothiocyanate group include:

-

Reaction with amines to form thiourea derivatives.

-

Reaction with alcohols to form thiocarbamates.

-

Reaction with thiols to form dithiocarbamates.

This high reactivity makes it a valuable building block in organic synthesis for the construction of various heterocyclic compounds and other complex molecules with potential biological activity.

The following diagram illustrates the key reactivity of the isothiocyanate group.

Caption: Key nucleophilic addition reactions of the isothiocyanate functional group.

While specific biological activities and signaling pathways for this compound are not extensively documented in publicly available literature, isothiocyanates as a class are known for a wide range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The reactivity of the isothiocyanate group with biological nucleophiles, such as the thiol groups in cysteine residues of proteins, is believed to be a key mechanism underlying their bioactivity. Further research is warranted to explore the specific biological profile of this compound.

An In-depth Technical Guide on 3-Methoxycarbonylphenyl Isothiocyanate: Chemical Structure, Reactivity, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methoxycarbonylphenyl isothiocyanate, a versatile reagent in organic synthesis and drug discovery. The document details its chemical structure, explores its reactivity with various nucleophiles, and furnishes detailed experimental protocols for its synthesis and key reactions. Quantitative data, including spectroscopic information, is systematically presented to aid in characterization and application. Furthermore, this guide includes diagrammatic representations of reaction workflows to enhance understanding of the synthetic processes.

Chemical Structure and Properties

This compound, with the CAS number 3125-66-4, is an aromatic isothiocyanate featuring a methoxycarbonyl group at the meta position of the phenyl ring. The presence of the electron-withdrawing methoxycarbonyl group significantly influences the electrophilicity of the isothiocyanate carbon, enhancing its reactivity towards nucleophiles.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₇NO₂S |

| Molecular Weight | 193.22 g/mol |

| Appearance | Pale yellow solid or oil |

| Boiling Point | ~145-150 °C at 0.5 mmHg |

| CAS Number | 3125-66-4 |

Spectroscopic Data

The structural characterization of this compound is supported by the following predicted and characteristic spectroscopic data:

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Characteristic Peaks |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.95 (t, J=1.8 Hz, 1H), 7.85 (dt, J=7.8, 1.4 Hz, 1H), 7.50 (t, J=7.9 Hz, 1H), 7.40 (ddd, J=8.2, 2.5, 1.3 Hz, 1H), 3.93 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 165.8 (C=O), 135.5 (N=C=S), 132.0 (Ar-C), 131.5 (Ar-C), 130.3 (Ar-CH), 129.8 (Ar-CH), 128.9 (Ar-CH), 126.5 (Ar-CH), 52.5 (O-CH₃) |

| IR (KBr, cm⁻¹) | ~2100-2040 (strong, sharp, -N=C=S stretch), ~1720 (strong, C=O stretch), ~1600, 1480 (C=C aromatic stretch)[1] |

| Mass Spectrometry (EI) | m/z (%): 193 (M⁺), 162 ([M-OCH₃]⁺), 134 ([M-COOCH₃]⁺), 104, 76 |

Synthesis of this compound

The synthesis of this compound is typically achieved from its corresponding aniline derivative, methyl 3-aminobenzoate. Two common methods are the reaction with thiophosgene or with carbon disulfide.

Synthesis via Thiophosgene

This method offers a direct route to the isothiocyanate but involves the use of highly toxic thiophosgene.

Caption: Synthesis of this compound using thiophosgene.

Experimental Protocol:

-

In a well-ventilated fume hood, dissolve methyl 3-aminobenzoate (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or chloroform).

-

Add a base, such as triethylamine (2-3 equivalents), to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of thiophosgene (1.1 equivalents) in the same solvent to the cooled mixture with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by vacuum distillation or column chromatography.

Synthesis via Carbon Disulfide

This is a safer alternative to the thiophosgene method, proceeding through a dithiocarbamate intermediate.[2]

Caption: Synthesis of this compound via a dithiocarbamate intermediate.

Experimental Protocol:

-

To a stirred solution of methyl 3-aminobenzoate (1 equivalent) in a mixture of aqueous ammonia and water, add carbon disulfide (1.1 equivalents) at 0-10 °C.

-

Stir the mixture until the formation of the ammonium dithiocarbamate salt is complete (the reaction is often exothermic).

-

To the aqueous solution of the dithiocarbamate salt, add a solution of a desulfurizing agent, such as lead nitrate (1 equivalent), portion-wise with vigorous stirring. A precipitate of lead sulfide will form.

-

The isothiocyanate can be isolated by steam distillation or solvent extraction.

-

For solvent extraction, extract the mixture with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to afford the crude product, which can be purified as described previously.

Chemical Reactivity

The isothiocyanate group (-N=C=S) is a heterocumulene that is highly susceptible to nucleophilic attack at the central carbon atom. The reactivity of this compound is further enhanced by the electron-withdrawing nature of the methoxycarbonyl group.

Caption: General reactivity of this compound with nucleophiles.

Reaction with Amines

Isothiocyanates readily react with primary and secondary amines to form the corresponding thiourea derivatives. This reaction is typically fast and proceeds with high yield.

Experimental Protocol (Reaction with Benzylamine):

-

Dissolve this compound (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane.

-

Add benzylamine (1 equivalent) to the solution at room temperature. The reaction is often exothermic.

-

Stir the mixture for 1-2 hours. Monitor the reaction by TLC.

-

If a precipitate forms, collect the product by filtration. If not, remove the solvent under reduced pressure.

-

The resulting thiourea can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Table 3: Expected Product and Yield for Reaction with Benzylamine

| Reactant | Product | Expected Yield |

| Benzylamine | N-(3-Methoxycarbonylphenyl)-N'-benzylthiourea | >90% |

Reaction with Alcohols

The reaction of isothiocyanates with alcohols is generally slower than with amines and may require a catalyst (e.g., a tertiary amine or a metal salt) and/or elevated temperatures to proceed at a reasonable rate, yielding thiocarbamate derivatives.

Experimental Protocol (Reaction with Ethanol):

-

Dissolve this compound (1 equivalent) in an excess of ethanol, which acts as both reactant and solvent.

-

Add a catalytic amount of a base, such as triethylamine or sodium ethoxide.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure.

-

The residue can be purified by column chromatography on silica gel to afford the thiocarbamate product.

Table 4: Expected Product and Yield for Reaction with Ethanol

| Reactant | Product | Expected Yield |

| Ethanol | O-Ethyl N-(3-methoxycarbonylphenyl)thiocarbamate | 60-80% |

Reaction with Thiols

Thiols are excellent nucleophiles and react readily with isothiocyanates to form dithiocarbamate derivatives. This reaction is typically rapid and proceeds under mild conditions.

Experimental Protocol (Reaction with Ethanethiol):

-

Dissolve this compound (1 equivalent) in a suitable aprotic solvent like THF or acetonitrile.

-

Add ethanethiol (1 equivalent) to the solution at room temperature. A catalytic amount of a non-nucleophilic base like triethylamine can be added to facilitate the reaction.

-

Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

The resulting dithiocarbamate can be purified by recrystallization or column chromatography.

Table 5: Expected Product and Yield for Reaction with Ethanethiol

| Reactant | Product | Expected Yield |

| Ethanethiol | Ethyl N-(3-methoxycarbonylphenyl)dithiocarbamate | >90% |

Applications in Drug Development and Research

This compound serves as a valuable building block in the synthesis of a wide array of heterocyclic compounds and biologically active molecules. The thiourea, thiocarbamate, and dithiocarbamate moieties derived from its reactions are present in numerous pharmaceutical agents and agrochemicals. Its bifunctional nature, possessing both an electrophilic isothiocyanate group and an ester functionality, allows for diverse synthetic transformations and the introduction of this key structural motif into larger molecules.

Safety Information

Isothiocyanates are lachrymators and skin and respiratory tract irritants. All manipulations involving this compound and its precursors, such as thiophosgene, should be conducted in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

Conclusion

This technical guide has provided a detailed examination of the chemical structure, reactivity, and synthesis of this compound. The provided experimental protocols and tabulated data offer a practical resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The versatile reactivity of this compound, coupled with its accessibility, makes it a valuable tool for the construction of complex molecular architectures.

References

An In-depth Technical Guide to the Synthesis of 3-Methoxycarbonylphenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-methoxycarbonylphenyl isothiocyanate, a valuable building block in pharmaceutical and chemical research. This document details the primary synthetic methodologies, experimental protocols, and relevant quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound, also known as methyl 3-isothiocyanatobenzoate, is an organic compound featuring both an isothiocyanate group and a methyl ester. This bifunctionality makes it a versatile reagent for the synthesis of a wide array of heterocyclic compounds and as a linker in bioconjugate chemistry. The isothiocyanate group readily reacts with nucleophiles such as amines and alcohols, while the ester moiety can be hydrolyzed or transesterified, offering further opportunities for chemical modification.

Synthetic Pathways

The synthesis of this compound predominantly starts from the commercially available methyl 3-aminobenzoate. Two principal pathways are employed for the conversion of the primary amine to the isothiocyanate: the thiophosgene method and the dithiocarbamate decomposition method.

1. Thiophosgene Method: This is a direct and often high-yielding method that involves the reaction of methyl 3-aminobenzoate with the highly reactive and toxic reagent, thiophosgene (CSCl₂). The reaction proceeds via a thiocarbamoyl chloride intermediate which then eliminates hydrogen chloride to form the isothiocyanate.

2. Dithiocarbamate Decomposition Method: This two-step, "one-pot" approach is generally preferred due to the avoidance of the highly toxic thiophosgene. It involves the initial reaction of methyl 3-aminobenzoate with carbon disulfide (CS₂) in the presence of a base (e.g., triethylamine or an inorganic base) to form a dithiocarbamate salt intermediate. This intermediate is then treated with a desulfurizing agent to induce the elimination of hydrogen sulfide and formation of the isothiocyanate. A variety of desulfurizing agents can be employed, including alkyl chloroformates (e.g., ethyl chloroformate), di-tert-butyl dicarbonate (Boc₂O), and cyanuric chloride.[1]

The choice of method often depends on the available facilities, scale of the reaction, and safety considerations associated with handling thiophosgene.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound via the two main pathways.

Method 1: Thiophosgene Synthesis

This method is adapted from general procedures for the synthesis of aryl isothiocyanates.

Materials:

-

Methyl 3-aminobenzoate

-

Thiophosgene (CSCl₂)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a well-ventilated fume hood, a solution of methyl 3-aminobenzoate (1.0 eq) in dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

To this stirring solution, a saturated aqueous solution of sodium bicarbonate (a biphasic system) is added.

-

Thiophosgene (1.2 eq) is added slowly to the vigorously stirred biphasic mixture at room temperature.

-

The reaction is stirred for 1 hour, and the progress can be monitored by thin-layer chromatography (TLC).

-

After completion, the organic layer is separated, and the aqueous layer is extracted three times with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford pure this compound.[2]

Method 2: Dithiocarbamate Decomposition using an Alkyl Chloroformate

This protocol is based on a general method for the preparation of phenyl isothiocyanate derivatives.[3]

Materials:

-

Methyl 3-aminobenzoate

-

Carbon disulfide (CS₂)

-

Triethylamine (Et₃N)

-

Dry tetrahydrofuran (THF)

-

Ethyl chloroformate (ClCO₂Et)

-

10% aqueous sodium hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of methyl 3-aminobenzoate (1.0 eq) in dry tetrahydrofuran, add triethylamine (1.1 eq) and carbon disulfide (1.2 eq).

-

The resulting mixture is stirred at room temperature. The reaction progress to form the dithiocarbamate salt can be monitored by TLC.

-

After the formation of the intermediate is complete, the mixture is cooled in an ice bath.

-

Ethyl chloroformate (1.1 eq) is added dropwise to the cooled mixture, and stirring is continued.

-

After the addition is complete, a 10% aqueous sodium hydroxide solution is added, and the mixture is extracted with dichloromethane.

-

The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield this compound.[3]

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Thiophosgene Method | Dithiocarbamate Decomposition Method |

| Starting Material | Methyl 3-aminobenzoate | Methyl 3-aminobenzoate |

| Key Reagents | Thiophosgene, NaHCO₃ | Carbon disulfide, Triethylamine, Ethyl chloroformate |

| Typical Solvent | Dichloromethane | Tetrahydrofuran, Dichloromethane |

| Reaction Temperature | Room Temperature | 0 °C to Room Temperature |

| Purification | Column Chromatography | Column Chromatography |

Note: Specific yields for this compound are not widely reported in the literature, but analogous reactions typically provide moderate to high yields.

Visualization of Synthetic Pathways

Signaling Pathway Diagram

Caption: Overview of the two primary synthetic routes to this compound.

Experimental Workflow Diagram

Caption: A generalized workflow for the synthesis and purification of the target compound.

Conclusion

The synthesis of this compound is readily achievable in a laboratory setting from methyl 3-aminobenzoate. While the thiophosgene method offers a direct route, the dithiocarbamate decomposition method provides a safer alternative. The choice of methodology will be guided by the specific requirements of the research, including scale, safety protocols, and available reagents. This guide provides the necessary foundational information for researchers to successfully prepare this important synthetic intermediate.

References

Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 3-Methoxycarbonylphenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isothiocyanates (ITCs) are a class of naturally occurring and synthetic compounds renowned for their diverse biological activities, particularly their potential as chemopreventive and therapeutic agents. 3-Methoxycarbonylphenyl isothiocyanate, a member of the aryl isothiocyanate family, is anticipated to share key mechanistic characteristics with its structural analogs. This technical guide provides an in-depth exploration of the presumed mechanism of action of this compound, drawing upon the established activities of closely related phenyl isothiocyanate derivatives. The core activities of this class of compounds include potent enzyme inhibition, induction of apoptosis, and modulation of critical cellular signaling pathways. This document outlines these mechanisms, presents available quantitative data for analogous compounds, details relevant experimental protocols, and provides visual representations of the implicated signaling cascades.

Core Mechanisms of Action

The biological effects of phenyl isothiocyanates are multifaceted, primarily stemming from the electrophilic nature of the isothiocyanate group (-N=C=S), which readily reacts with nucleophilic cellular targets such as cysteine residues in proteins. This reactivity underlies the primary mechanisms of action: enzyme inhibition and modulation of signaling pathways, ultimately leading to apoptosis and cell cycle arrest in cancer cells.

Enzyme Inhibition

Phenyl isothiocyanate and its derivatives have been demonstrated to be effective inhibitors of several key enzymes implicated in inflammation and neurotransmission.

-

Cyclooxygenase-2 (COX-2): As a key enzyme in the inflammatory pathway, COX-2 is a significant target for anti-inflammatory drugs. 3-Methoxyphenyl isothiocyanate, a close structural analog of this compound, has been shown to be a potent inhibitor of human COX-2.[1][2]

-

Cholinesterases: Phenyl isothiocyanates have also been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for the regulation of the neurotransmitter acetylcholine.[1][2]

Induction of Apoptosis

A hallmark of the anticancer activity of isothiocyanates is their ability to induce programmed cell death, or apoptosis, in malignant cells. This is achieved through a caspase-dependent mechanism. Isothiocyanates have been shown to activate caspase-3, a key executioner caspase, leading to the cleavage of cellular substrates and the orchestrated dismantling of the cell.[3]

Modulation of Cellular Signaling Pathways

Isothiocyanates exert broad effects on multiple signaling pathways that regulate cell growth, proliferation, and survival. Key modulated pathways include:

-

PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation and is often hyperactivated in cancer. Isothiocyanates have been shown to inhibit this pathway.[4]

-

MAPK Pathways: The mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are involved in cellular responses to a variety of stimuli. Isothiocyanates can modulate these pathways to promote apoptosis.[5][6]

-

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival. Isothiocyanates can suppress NF-κB activation, contributing to their anti-inflammatory and pro-apoptotic effects.[6]

-

Generation of Reactive Oxygen Species (ROS): Isothiocyanates can induce the production of ROS within cancer cells, leading to oxidative stress and triggering apoptotic cell death.[4][6]

Quantitative Data Summary

| Compound | Target Enzyme | Assay Concentration | Percent Inhibition | IC50 | Reference |

| 3-Methoxyphenyl Isothiocyanate | Human COX-2 | 50 µM | ~99% | Not Reported | [1][2] |

| 3-Methoxyphenyl Isothiocyanate | Butyrylcholinesterase | 1.14 mM | 49.2% | Not Reported | [1][2] |

| 2-Methoxyphenyl Isothiocyanate | Acetylcholinesterase | Not Reported | Not Reported | 0.57 mM | [1][2] |

| Phenyl Isothiocyanate | Human COX-2 | 50 µM | 98.9% | Not Reported | [1] |

Signaling Pathways and Experimental Workflow Diagrams

To visually represent the complex mechanisms of action, the following diagrams have been generated using the DOT language.

Caption: Isothiocyanate-induced intrinsic apoptosis pathway.

References

- 1. Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 6. mpbio.com [mpbio.com]

An In-depth Technical Guide to 3-Methoxycarbonylphenyl Isothiocyanate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxycarbonylphenyl isothiocyanate, also known as methyl 3-isothiocyanatobenzoate, is an aromatic organic compound featuring both a methoxycarbonyl group and an isothiocyanate functional group attached to a benzene ring. This bifunctional nature makes it a versatile reagent and building block in organic synthesis, particularly in the preparation of various heterocyclic compounds and as an intermediate in medicinal chemistry. The isothiocyanate group (-N=C=S) is a highly reactive electrophilic moiety, readily undergoing addition reactions with nucleophiles such as amines, alcohols, and thiols. This reactivity is central to its utility in the synthesis of thioureas, carbamates, and other sulfur and nitrogen-containing compounds. While the specific historical discovery of this compound is not prominently documented, its synthesis falls under the well-established methodologies for preparing aryl isothiocyanates.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

| Property | Value |

| CAS Number | 3125-66-4 |

| Molecular Formula | C₉H₇NO₂S |

| Molecular Weight | 193.22 g/mol |

| Boiling Point | 105 °C at 0.45 mmHg[1] |

| Density | 1.23 g/cm³[1] |

| Refractive Index (n_D²⁰) | 1.6240[1] |

| Flash Point | 105-106 °C |

| Storage Temperature | 2-8°C, under inert atmosphere |

| Water Solubility | Hydrolyzes in water[1][2] |

| IR Absorption (NCS) | ~2100 cm⁻¹ (characteristic strong stretching) |

Synthesis of this compound

The most common and established method for the synthesis of aryl isothiocyanates is from the corresponding primary amine. In the case of this compound, the starting material is methyl 3-aminobenzoate. The general approach involves a two-step, one-pot reaction where the amine is first converted to a dithiocarbamate salt, which is then decomposed to the isothiocyanate.

General Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of aryl isothiocyanates from primary amines.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound based on general methods for isothiocyanate synthesis.

Materials:

-

Methyl 3-aminobenzoate

-

Carbon disulfide (CS₂)

-

Triethylamine (Et₃N) or another suitable base

-

Tosyl chloride or acetyl chloride

-

Anhydrous tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/petroleum ether mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 3-aminobenzoate (1 equivalent) in anhydrous THF.

-

Dithiocarbamate Formation: Cool the solution to 0 °C in an ice bath. To this stirred solution, add triethylamine (3 equivalents) followed by the dropwise addition of carbon disulfide (1.2 equivalents). Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting amine.

-

Decomposition to Isothiocyanate: Cool the reaction mixture back to 0 °C. Add a solution of the decomposing agent, such as tosyl chloride or acetyl chloride (1.2 equivalents), in anhydrous THF dropwise. After the addition, allow the mixture to stir at room temperature for an additional 1-2 hours.

-

Workup: Quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate or another suitable organic solvent. Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.

-

Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield pure this compound.

Applications of this compound

This compound is primarily used as an intermediate in organic synthesis. Its reactivity allows for the construction of more complex molecules, particularly heterocyclic systems that are of interest in medicinal chemistry and materials science.

Role in Synthesis

The electrophilic carbon of the isothiocyanate group is susceptible to nucleophilic attack, making it a valuable synthon for creating a variety of chemical bonds and structures.

Medicinal Chemistry and Biological Activity

Isothiocyanates as a class of compounds have garnered significant attention for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] While specific studies on the biological effects of this compound are not widely reported, its structural motifs are present in molecules of pharmaceutical interest. The isothiocyanate functionality can act as a covalent binder to biological macromolecules, a property that is exploited in the design of enzyme inhibitors and other therapeutic agents. The development of novel compounds derived from this compound for potential use as chemopreventive or chemotherapeutic agents is an active area of research.[4]

Conclusion

This compound is a valuable and versatile chemical intermediate. Its synthesis is readily achieved through established methods from methyl 3-aminobenzoate. The compound's reactivity, stemming from the electrophilic isothiocyanate group, allows for its use in the construction of a wide array of organic molecules, particularly sulfur and nitrogen-containing heterocycles. These products have potential applications in diverse fields, most notably in drug discovery and development. This guide provides a foundational understanding of the synthesis, properties, and applications of this compound for researchers and scientists in the chemical and pharmaceutical industries.

References

- 1. echemi.com [echemi.com]

- 2. This compound | 3125-66-4 [chemicalbook.com]

- 3. Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl-isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US20080312164A1 - Isothiocyanates and glucosinolate compounds and anti-tumor compositions containing same - Google Patents [patents.google.com]

Spectroscopic Characterization of 3-Methoxycarbonylphenyl Isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 3-methoxycarbonylphenyl isothiocyanate. Due to the limited availability of experimentally derived spectra in public databases, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). It also includes generalized experimental protocols for obtaining such data for a solid organic compound of this nature.

Chemical Structure and Properties

-

IUPAC Name: Methyl 3-isothiocyanatobenzoate

-

Molecular Formula: C₉H₇NO₂S[1]

-

Molecular Weight: 193.22 g/mol [1]

-

CAS Number: 3125-66-4[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.0 - 8.2 | Singlet (or tight multiplet) | 1H | Ar-H (proton between two electron-withdrawing groups) |

| ~7.8 - 8.0 | Doublet | 1H | Ar-H |

| ~7.5 - 7.7 | Triplet | 1H | Ar-H |

| ~7.3 - 7.5 | Doublet | 1H | Ar-H |

| ~3.9 | Singlet | 3H | -OCH₃ |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 167 | C=O (ester) |

| ~135 - 145 | C-NCS (isothiocyanate) |

| ~130 - 135 | Ar-C |

| ~128 - 130 | Ar-C |

| ~125 - 128 | Ar-C |

| ~120 - 125 | Ar-C |

| ~52 - 54 | -OCH₃ |

It is important to note that the isothiocyanate carbon signal in ¹³C NMR spectra can be very broad or even "silent" due to its structural flexibility and the exchange dynamics of the molecule.[2][3][4][5]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch[6][7][8] |

| ~2200 - 2000 | Strong, Sharp | -N=C=S asymmetric stretch (isothiocyanate)[9] |

| ~1720 - 1700 | Strong | C=O stretch (ester) |

| ~1600 - 1450 | Medium to Strong | Aromatic C=C in-ring stretches[7][8] |

| ~1300 - 1200 | Strong | C-O stretch (ester) |

| ~900 - 675 | Strong | C-H out-of-plane ("oop") bending[6] |

Mass Spectrometry (MS)

| m/z | Possible Fragment |

| 193 | [M]⁺ (Molecular Ion) |

| 162 | [M - OCH₃]⁺ |

| 135 | [M - COOCH₃]⁺ |

| 134 | [M - S=C=O]⁺ |

| 103 | [C₆H₄-CN]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Optimize the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a Fourier-transform infrared spectrometer equipped with a universal ATR accessory.[10]

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over a typical range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹.[10]

-

Average multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: The final spectrum is generated by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).[11][12]

-

Data Acquisition:

-

ESI: Infuse the sample solution directly into the ESI source. This is a "soft" ionization technique that is likely to show the molecular ion.

-

EI: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS). This is a "hard" ionization technique that will lead to more fragmentation.[11]

-

-

Analysis: Acquire the mass spectrum, which plots the relative abundance of ions versus their mass-to-charge (m/z) ratio. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or uncharacterized organic compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

References

- 1. 3-(Methoxycarbonyl)phenyl isothiocyanate - High purity | EN [georganics.sk]

- 2. glaserr.missouri.edu [glaserr.missouri.edu]

- 3. researchgate.net [researchgate.net]

- 4. mst.elsevierpure.com [mst.elsevierpure.com]

- 5. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 9. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fourier transform infrared spectroscopy [bio-protocol.org]

- 11. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. zefsci.com [zefsci.com]

3-Methoxycarbonylphenyl Isothiocyanate: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 3-Methoxycarbonylphenyl Isothiocyanate. Due to the limited availability of specific experimental data for this compound in public literature, this guide combines theoretical principles, data from analogous compounds, and detailed experimental protocols to empower researchers in their handling, formulation, and analysis of this molecule.

Physicochemical Properties

While specific experimental data for this compound is limited, some basic properties can be referenced from available safety data sheets.

| Property | Value | Reference |

| Molecular Formula | C₉H₇NO₂S | [1] |

| Molecular Weight | 193.22 g/mol | [1] |

| Appearance | Off-white solid Crystalline | [2] |

| Boiling Point | 323.2°C at 760 mmHg | ChemicalBook SDS |

| Flash Point | 149.2°C | ChemicalBook SDS |

| Density | 1.23 g/cm³ | ChemicalBook SDS |

| Solubility | No data available | ChemicalBook SDS |

| Decomposition Temperature | No data available | ChemicalBook SDS |

Solubility Profile

Predicted Solubility:

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High | The polar groups can interact with the polar aprotic solvent molecules. |

| Polar Protic | Methanol, Ethanol, Water | Moderate to Low | The aromatic ring limits solubility in highly polar protic solvents like water. Solubility in alcohols is expected to be better than in water. |

| Nonpolar | Hexane, Toluene | Low | The polar functional groups will hinder dissolution in nonpolar solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have an intermediate polarity that can accommodate both the polar and nonpolar parts of the molecule. |

Experimental Protocol for Determining Solubility

This protocol outlines a general method for determining the solubility of a solid organic compound like this compound in various solvents.

Objective: To determine the approximate solubility of this compound in a range of solvents at a specified temperature (e.g., room temperature).

Materials:

-

This compound

-

A selection of solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer or magnetic stirrer

-

Temperature-controlled environment (e.g., lab bench at room temperature, water bath)

-

Filtration device (e.g., syringe filters, 0.45 µm)

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in a series of vials. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Agitate the mixtures at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a 0.45 µm syringe filter to remove any undissolved solid.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted solutions using a validated analytical method (e.g., HPLC-UV).

-

Determine the concentration of this compound in the diluted samples by comparing the analytical response to a calibration curve prepared with known concentrations of the compound.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL, mol/L).

-

Stability Profile

Isothiocyanates as a class of compounds are known to be reactive and can be susceptible to degradation under various conditions. The primary degradation pathway for isothiocyanates is hydrolysis.

Hydrolytic Stability

The isothiocyanate group (-N=C=S) is an electrophilic center and can be attacked by nucleophiles, including water. This hydrolysis typically proceeds through the formation of an unstable thiocarbamic acid intermediate, which then decomposes to the corresponding amine and carbonyl sulfide.[3][4]

The rate of hydrolysis is influenced by pH and temperature. Generally, hydrolysis is slow in neutral and acidic conditions but is accelerated in alkaline environments.[5] For aryl isothiocyanates, the hydrolysis in acidic conditions is promoted by strong acids.[3][4]

Predicted Hydrolytic Stability of this compound:

-

Acidic Conditions (pH < 7): Relatively stable, with slow hydrolysis. The presence of the electron-withdrawing methoxycarbonyl group on the aromatic ring may slightly influence the rate of acid-catalyzed hydrolysis.

-

Neutral Conditions (pH ≈ 7): Expected to be moderately stable, with slow hydrolysis over time.

-

Alkaline Conditions (pH > 7): Prone to degradation. The rate of hydrolysis is expected to increase significantly with increasing pH.

References

- 1. 3-(Methoxycarbonyl)phenyl isothiocyanate - High purity | EN [georganics.sk]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Protein Binding Selectivity of 3-Methoxycarbonylphenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, specific quantitative data on the protein binding selectivity of 3-methoxycarbonylphenyl isothiocyanate (3-MCP-ITC) is not available in peer-reviewed literature. This guide is constructed based on the well-established principles of isothiocyanate chemistry, data from structurally similar compounds, and standard proteomics workflows. The experimental protocols and potential protein targets described herein are illustrative and should be adapted and validated for 3-MCP-ITC.

Introduction to this compound (3-MCP-ITC)

Isothiocyanates (ITCs) are a class of naturally occurring and synthetic compounds characterized by the -N=C=S functional group. They are known for their broad biological activities, which are primarily attributed to their ability to form covalent bonds with nucleophilic residues on proteins. This covalent modification can alter protein structure and function, thereby modulating cellular signaling pathways.

This compound (3-MCP-ITC) is an aromatic isothiocyanate distinguished by a methoxycarbonyl group at the meta position of the phenyl ring. The electrophilic carbon of the isothiocyanate group is the primary site of reaction with nucleophilic side chains of amino acids such as cysteine and lysine. The electronic properties and steric bulk of the substituted phenyl ring are expected to influence the reactivity and binding selectivity of 3-MCP-ITC for specific protein targets. Understanding this selectivity is crucial for the development of targeted therapeutics and chemical probes.

Covalent Binding Chemistry

The isothiocyanate moiety of 3-MCP-ITC reacts with nucleophilic functional groups in proteins, primarily the thiol groups of cysteine residues and the ε-amino groups of lysine residues, to form stable thiocarbamate and thiourea adducts, respectively.

-

Reaction with Cysteine: The reaction with the sulfhydryl group of a cysteine residue results in the formation of a dithiocarbamate adduct.

-

Reaction with Lysine: The reaction with the primary amine of a lysine residue results in the formation of a thiourea adduct.

The selectivity for cysteine versus lysine is influenced by the pKa of the respective side chains and the local protein microenvironment. Thiolates (deprotonated thiols) are generally more nucleophilic than primary amines at physiological pH, suggesting a potential preference for reactive cysteine residues.

Hypothetical Protein Binding Selectivity and Quantitative Data

While specific data for 3-MCP-ITC is unavailable, we can extrapolate potential protein targets based on studies of other isothiocyanates, such as phenethyl isothiocyanate (PEITC) and sulforaphane (SFN). These compounds have been shown to target proteins involved in key cellular processes like apoptosis, cell cycle regulation, and cellular stress response.[1][2] The following table presents a hypothetical summary of quantitative proteomics data that could be generated for 3-MCP-ITC.

| Protein Target | Cellular Function | Binding Stoichiometry (Drug:Protein) | Dissociation Constant (Kd) | Modified Residue(s) |

| Tubulin Beta Chain | Cytoskeleton, Mitosis | 1.2 : 1 | ~ 5 µM | Cys239, Cys354 |

| Keap1 | Oxidative Stress Response | 0.8 : 1 | ~ 2 µM | Cys151, Cys273, Cys288 |

| Bax | Apoptosis Regulation | 1.5 : 1 | ~ 10 µM | Cys62, Cys126 |

| Cyclin B1 | Cell Cycle Control | 0.5 : 1 | ~ 15 µM | Lys45 |

| Heat shock protein 90 | Protein Folding | 1.1 : 1 | ~ 8 µM | Cys598 |

Table 1: Hypothetical quantitative data on 3-MCP-ITC protein binding. This data is illustrative and based on known targets of other isothiocyanates.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the protein binding selectivity of 3-MCP-ITC.

Proteome-Wide Identification of 3-MCP-ITC Targets using Chemical Proteomics

This protocol describes a competitive chemical proteomics approach to identify the cellular targets of 3-MCP-ITC.

Workflow Diagram:

Caption: Workflow for proteome-wide target identification of 3-MCP-ITC.

Methodology:

-

Synthesis of an Alkyne-tagged 3-MCP-ITC Probe: Synthesize a derivative of 3-MCP-ITC containing a terminal alkyne group for subsequent click chemistry.

-

Cell Culture and Treatment: Culture a relevant human cancer cell line (e.g., A549 lung carcinoma) to ~80% confluency. Treat cells with either 3-MCP-ITC (at various concentrations) or DMSO (vehicle control) for a defined period (e.g., 4 hours).

-

Competitive Labeling: After treatment, incubate the cells with the alkyne-tagged 3-MCP-ITC probe. The probe will bind to protein targets that are not already occupied by 3-MCP-ITC.

-

Cell Lysis: Harvest and lyse the cells in a buffer containing 8 M urea and protease inhibitors.

-

Click Chemistry: To the cell lysate, add biotin-azide, a copper(I) catalyst (e.g., CuSO4 and a reducing agent), and a copper chelator (e.g., TBTA). This will attach a biotin tag to the alkyne-labeled proteins.

-

Streptavidin Enrichment: Incubate the biotinylated lysate with streptavidin-coated magnetic beads to enrich for the probe-labeled proteins.

-

On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Resuspend the beads in a digestion buffer and add trypsin to digest the captured proteins into peptides.

-

LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Search the MS/MS spectra against a human protein database to identify the peptides and corresponding proteins. Quantify the relative abundance of each identified protein between the 3-MCP-ITC-treated and DMSO-treated samples. Proteins that show a significant decrease in abundance in the 3-MCP-ITC treated sample are considered potential targets.

Validation of Protein Targets and Identification of Binding Sites

This protocol describes the validation of a putative protein target and the identification of the specific amino acid residue(s) modified by 3-MCP-ITC.

Workflow Diagram:

Caption: Workflow for validation and binding site mapping of 3-MCP-ITC.

Methodology:

-

Protein Incubation: Incubate a purified recombinant target protein with an excess of 3-MCP-ITC in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) for several hours at 37°C.

-

Removal of Excess Reagent: Remove unreacted 3-MCP-ITC by dialysis or using a desalting column.

-

Protein Digestion: Denature the protein with urea, reduce disulfide bonds with DTT, alkylate free cysteines with iodoacetamide, and then digest the protein into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the peptide mixture using high-resolution LC-MS/MS.

-

Data Analysis:

-

Perform a database search of the MS/MS data against the sequence of the target protein, specifying a variable modification on cysteine and lysine residues corresponding to the mass of 3-MCP-ITC (193.21 Da).

-

Manually inspect the MS/MS spectra of modified peptides to confirm the sequence and the precise location of the modification.

-

Potential Signaling Pathways Modulated by 3-MCP-ITC

Based on the known targets of other ITCs, 3-MCP-ITC could potentially modulate several critical signaling pathways.

Apoptosis Induction Pathway

Covalent modification of key apoptosis regulators could be a primary mechanism of action for 3-MCP-ITC.

Signaling Pathway Diagram:

Caption: Potential mechanism of 3-MCP-ITC-induced apoptosis.

Nrf2-Mediated Oxidative Stress Response Pathway

ITCs are well-known inducers of the Nrf2 pathway. 3-MCP-ITC may react with cysteine sensors on Keap1, leading to the stabilization and nuclear translocation of Nrf2.

Signaling Pathway Diagram:

Caption: Activation of the Nrf2 pathway by 3-MCP-ITC.

Conclusion

While direct experimental evidence is currently lacking, the chemical properties of this compound suggest that it is a reactive molecule capable of covalently modifying a select subset of the cellular proteome. Based on the behavior of related isothiocyanates, its primary targets are likely to be proteins rich in reactive cysteine and lysine residues that play critical roles in cell survival and proliferation pathways. The methodologies and hypothetical data presented in this guide provide a framework for the systematic investigation of 3-MCP-ITC's protein binding selectivity and its potential as a modulator of cellular function for therapeutic or research applications. Future studies employing the described chemical proteomic and mass spectrometry-based approaches are essential to validate these predictions and fully elucidate the mechanism of action of this compound.

References

A Technical Guide to 3-Methoxycarbonylphenyl Isothiocyanate: Synthesis, Properties, and Applications in Research and Development

Introduction: 3-Methoxycarbonylphenyl isothiocyanate, also known as methyl 3-isothiocyanatobenzoate, is an aromatic isothiocyanate featuring a methoxycarbonyl group at the meta position of the phenyl ring. Aryl isothiocyanates are a pivotal class of organosulfur compounds, recognized for their versatile reactivity and significant presence in biologically active molecules. They serve as crucial intermediates in the synthesis of a wide array of nitrogen- and sulfur-containing heterocycles. Furthermore, the isothiocyanate (−N=C=S) functional group is a well-established pharmacophore found in numerous natural and synthetic compounds exhibiting potent anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, chemical reactivity, and potential biological applications of this compound, tailored for researchers in chemistry and drug development.

Physicochemical and Spectral Data

Quantitative data for this compound are summarized below. These properties are essential for its application in synthetic protocols and for the characterization of its derivatives.

| Property | Value | Reference(s) |

| IUPAC Name | Methyl 3-isothiocyanatobenzoate | [1] |

| Synonyms | This compound, 3-Isothiocyanatobenzoic acid methyl ester | [1] |

| CAS Number | 3125-66-4 | [1] |

| Molecular Formula | C₉H₇NO₂S | [1][2] |

| Molecular Weight | 193.22 g/mol | [1][2] |

| Boiling Point | 105-106 °C (at 0.45 mmHg) | [1] |

| Density | 1.23 g/cm³ | [1] |

| Refractive Index | 1.6240 | [1] |

| Water Solubility | Hydrolyzes in water | [1] |

| Storage Conditions | Keep Cold (2-8°C recommended) | [1] |

Synthesis and Experimental Protocols

The most prevalent and efficient method for synthesizing aryl isothiocyanates is a two-step, one-pot process starting from the corresponding primary amine. This involves the formation of a dithiocarbamate salt intermediate, followed by desulfurization to yield the final isothiocyanate product.

General Synthesis Workflow

The synthesis begins with the reaction of a primary amine (methyl 3-aminobenzoate) with carbon disulfide in the presence of a base to form a dithiocarbamate salt. This intermediate is then treated with a desulfurylation agent to eliminate a sulfur-containing byproduct and generate the isothiocyanate.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established methods for isothiocyanate synthesis from primary amines.[3][4]

Materials:

-

Methyl 3-aminobenzoate

-

Carbon disulfide (CS₂)

-

Triethylamine (Et₃N) or Potassium Hydroxide (KOH)

-

Ethyl chloroformate or Tosyl chloride (TsCl)

-

Anhydrous solvent (e.g., Dichloromethane, THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dithiocarbamate Salt Formation: To a stirred solution of methyl 3-aminobenzoate (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane (DCM) cooled to 0°C, add carbon disulfide (1.2 eq.) dropwise. The reaction mixture is stirred at room temperature for 1-2 hours until thin-layer chromatography (TLC) indicates the complete consumption of the starting amine.

-

Desulfurization: The reaction mixture is cooled again to 0°C. A solution of ethyl chloroformate (1.1 eq.) in DCM is added dropwise over 30 minutes. The mixture is then allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

Work-up: The reaction is quenched by the addition of water. The organic layer is separated, washed sequentially with saturated aqueous NaHCO₃ and brine, dried over anhydrous Na₂SO₄, and filtered.

-

Purification: The solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel or by vacuum distillation to afford pure this compound.

Chemical Reactivity and Synthetic Utility

The isothiocyanate functional group is characterized by a heterocumulene system (–N=C=S) where the central carbon atom is highly electrophilic. This makes it susceptible to attack by a wide range of nucleophiles.[5]

The primary reaction of isothiocyanates is their addition reaction with primary and secondary amines to form N,N'-disubstituted thioureas. This reaction is highly efficient and is a cornerstone of combinatorial chemistry and drug discovery for creating libraries of thiourea-containing compounds. Similarly, reactions with alcohols and thiols yield thiocarbamates and dithiocarbamates, respectively.

Caption: General reactivity of the isothiocyanate group with common nucleophiles.

Due to this reactivity, this compound is a valuable building block for synthesizing complex heterocyclic systems. For instance, the related isomer, methyl 2-isothiocyanatobenzoate, has been successfully used to synthesize novel quinazoline derivatives with potential anticancer and radiosensitizing activities.[6] This highlights the potential of the 3-substituted isomer in generating structurally diverse molecules for screening in drug discovery programs.

Biological Activity and Potential Applications in Drug Discovery

While specific biological studies on this compound are not extensively documented, the broader class of aryl isothiocyanates is well-known for significant bioactivity.[7]

Anticancer and Chemopreventive Effects: Many isothiocyanates, both natural and synthetic, exhibit potent anticancer properties. Their mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis (the formation of new blood vessels that feed tumors).

Antimicrobial Activity: Isothiocyanates have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi, making them interesting candidates for the development of new anti-infective agents.[7]

Mechanism of Action: Nrf2 Pathway Activation A primary mechanism underlying the cytoprotective and anti-inflammatory effects of isothiocyanates is the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2–Antioxidant Response Element) signaling pathway.[8][9][10]

Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to its inhibitor, Keap1. Isothiocyanates can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[11] The liberated Nrf2 then translocates to the nucleus, where it binds to the ARE sequence in the promoter region of various genes, upregulating the expression of numerous Phase II detoxifying and antioxidant enzymes (e.g., NQO1, HO-1, GCLC).[9] This cellular defense mechanism helps protect cells from oxidative stress and inflammation, which are key factors in the development of chronic diseases, including cancer.

Caption: The Nrf2-ARE signaling pathway activated by isothiocyanates.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Like many isothiocyanates, it is considered toxic and an irritant.[1][12] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. It is classified as harmful if swallowed, inhaled, or in contact with skin, and causes skin, eye, and respiratory irritation.[1] Store the compound in a tightly sealed container in a cool, dry place.

References

- 1. echemi.com [echemi.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 4. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Utility of methyl 2-isothiocyanatobenzoate in the synthesis of some new quinazoline derivatives as potential anticancer and radiosensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Moringa isothiocyanate activates Nrf2: potential role in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Methyl isothiocyanate - Wikipedia [en.wikipedia.org]

Methodological & Application

3-Methoxycarbonylphenyl Isothiocyanate: A Versatile Tool in Proteomics for Quantitative Analysis and Structural Elucidation

Application Note

Introduction

3-Methoxycarbonylphenyl isothiocyanate (3-MCP-ITC) is an amine-reactive chemical labeling reagent that holds significant promise for a variety of applications in quantitative and structural proteomics. As a member of the phenyl isothiocyanate (PITC) family of compounds, it covalently reacts with the N-terminal α-amino groups of peptides and the ε-amino groups of lysine residues to form a stable thiourea linkage. This derivatization can be leveraged to enhance ionization efficiency, facilitate targeted fragmentation in mass spectrometry (MS), and introduce a stable isotopic label for relative and absolute quantification of proteins. While specific applications of 3-MCP-ITC are not yet widely documented in peer-reviewed literature, its chemical properties suggest its utility in established proteomics workflows. This document provides an overview of its potential applications and a generalized protocol for its use.

Principle of Reaction

The isothiocyanate group (-N=C=S) of 3-MCP-ITC is an electrophilic moiety that readily reacts with primary amines on peptides and proteins under basic pH conditions. The methoxycarbonyl group (-COOCH₃) on the phenyl ring can potentially be saponified to a carboxylic acid, offering a site for further chemical modification or influencing the chromatographic behavior of the labeled peptide.

Key Applications in Proteomics

-

Enhanced Mass Spectrometry Detection: Similar to other phenyl isothiocyanates, derivatization with 3-MCP-ITC can increase the hydrophobicity of peptides, leading to improved reverse-phase liquid chromatography (RPLC) retention and enhanced ionization efficiency in electrospray ionization (ESI) mass spectrometry. This can result in higher signal intensity and improved detection limits for low-abundance peptides.

-

Quantitative Proteomics: By synthesizing or procuring isotopically labeled versions of 3-MCP-ITC (e.g., with ¹³C or ¹⁵N), it can be employed as a chemical labeling reagent for quantitative proteomics strategies. This approach allows for the relative quantification of proteins between different samples by comparing the signal intensities of the light and heavy isotope-labeled peptides in the mass spectrometer.

-

Targeted Protein Analysis: The unique mass shift introduced by 3-MCP-ITC derivatization can be utilized in targeted proteomics assays, such as multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM), to specifically detect and quantify proteins of interest with high sensitivity and selectivity.

-

Structural Proteomics: Isothiocyanate-based modifications can influence peptide fragmentation patterns in tandem mass spectrometry (MS/MS). This can be exploited to gain structural information about proteins and peptides. For instance, the derivatized N-terminus can promote specific fragmentation pathways, aiding in de novo peptide sequencing.

Quantitative Data Summary

| Parameter | Expected Improvement with 3-MCP-ITC Derivatization | Reference Compound(s) |

| MS Signal Intensity | 5 to 20-fold increase | Phenyl isothiocyanate (PITC) and its derivatives |

| Limit of Detection (LOD) | Sub-femtomole to attomole range | PITC, 4-sulfophenyl isothiocyanate (SPITC) |

| Quantitative Accuracy | High precision with <15% coefficient of variation (CV) | Isotope-coded affinity tags (ICAT) |

| Dynamic Range | 2 to 3 orders of magnitude | PITC-based methods |

Table 1: Expected Performance Metrics for 3-MCP-ITC in Quantitative Proteomics. The values presented are estimations based on the performance of structurally similar isothiocyanate reagents used in published proteomics studies.

Experimental Protocols

The following are generalized protocols for the derivatization of peptides with 3-MCP-ITC for mass spectrometry-based proteomics analysis. These should be optimized for specific applications and sample types.

Protocol 1: N-terminal and Lysine Derivatization of Peptides with 3-MCP-ITC for Quantitative Proteomics

Materials:

-

Lyophilized peptide samples (from protein digestion)

-

This compound (3-MCP-ITC)

-

Acetonitrile (ACN), LC-MS grade

-

Triethylammonium bicarbonate (TEAB) buffer, 1 M, pH 8.5

-

Formic acid (FA), LC-MS grade

-

Trifluoroacetic acid (TFA)

-

C18 solid-phase extraction (SPE) cartridges

-

LC-MS system (e.g., Q-Exactive, Orbitrap, or similar)

Procedure:

-

Peptide Reconstitution: Reconstitute the lyophilized peptide sample in 20 µL of 100 mM TEAB buffer (pH 8.5).

-

Reagent Preparation: Prepare a 50 mM solution of 3-MCP-ITC in anhydrous acetonitrile.

-

Derivatization Reaction:

-

Add a 10-fold molar excess of the 3-MCP-ITC solution to the peptide solution.

-

Vortex the mixture gently and incubate at 37°C for 1 hour.

-

-

Quenching the Reaction: Add 5 µL of 5% formic acid to the reaction mixture to quench the reaction and lower the pH.

-

Sample Cleanup:

-

Desalt and purify the derivatized peptides using a C18 SPE cartridge.

-

Condition the cartridge with 1 mL of ACN, followed by 1 mL of 0.1% TFA in water.

-

Load the acidified sample onto the cartridge.

-

Wash the cartridge with 1 mL of 0.1% TFA in water.

-

Elute the labeled peptides with 500 µL of 50% ACN/0.1% FA.

-

-

Sample Preparation for LC-MS: Lyophilize the eluted peptides and reconstitute in an appropriate volume of 0.1% FA in water for LC-MS analysis.

Protocol 2: In-solution Protein Derivatization followed by Digestion

Materials:

-

Protein sample in a suitable buffer (e.g., PBS)

-

This compound (3-MCP-ITC)

-

Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin, sequencing grade

-

Ammonium bicarbonate buffer, 50 mM

Procedure:

-

Protein Preparation: Adjust the pH of the protein solution to 8.5-9.0 with TEA.

-

Derivatization:

-

Prepare a 10 mg/mL solution of 3-MCP-ITC in DMF.

-

Add a 20-fold molar excess of the 3-MCP-ITC solution to the protein solution while gently vortexing.

-

Incubate the reaction for 2 hours at room temperature in the dark.

-

-

Buffer Exchange: Remove excess reagent by buffer exchange into 50 mM ammonium bicarbonate using a desalting column or dialysis.

-

Reduction and Alkylation:

-

Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

-

Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.

-

-

Proteolytic Digestion:

-

Add trypsin at a 1:50 (enzyme:protein) ratio.

-

Incubate overnight at 37°C.

-

-

Sample Cleanup: Acidify the digest with formic acid and perform C18 SPE cleanup as described in Protocol 1.

Visualizations

Figure 1: General experimental workflow for quantitative proteomics using 3-MCP-ITC.

Figure 2: Reaction scheme for the derivatization of a peptide with 3-MCP-ITC.

Application Note & Protocol: Conjugation of 3-Methoxycarbonylphenyl Isothiocyanate to Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction